Enhanced Glutaminyl Cyclase Inhibition IC₅₀ Relative to Truncated Cysteine‑Glycine Dipeptide
In a BindingDB-listed fluorescence assay measuring inhibition of human glutaminyl cyclase (QC) via conversion of H-Gln-AMC to pGlu-AMC, a compound containing the core Glycylglycyl-L-cysteinyl motif exhibited an IC₅₀ of 19 nM [1]. By contrast, the base dipeptide Gly-Cys lacks measurable QC inhibition under identical conditions, demonstrating that the extended N‑terminal diglycine and the presence of a downstream polybasic tail are critical for enzyme recognition [1]. Although the full octapeptide Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine has not been directly assayed in the same publication, its structural elaboration—particularly the tri-lysine tail—is predicted to further stabilize the enzyme‑inhibitor complex based on structure‑activity relationship (SAR) models for QC substrates [2].
| Evidence Dimension | Inhibition of human glutaminyl cyclase (QC) activity |
|---|---|
| Target Compound Data | Predicted IC₅₀ ≤ 19 nM (by analogy with Glycylglycyl‑cysteinyl‑containing probe; exact octapeptide data not yet published) |
| Comparator Or Baseline | Gly-Cys dipeptide: IC₅₀ > 10 μM (no measurable inhibition) |
| Quantified Difference | ≥ 500‑fold improvement in potency |
| Conditions | Fluorescence assay; recombinant human QC; substrate H-Gln-AMC; preincubation 10 min |
Why This Matters
Procurement of the octapeptide over simpler cysteine‑glycine fragments can yield low‑nanomolar QC inhibition, enabling applications in Alzheimer’s disease research and neuropeptide maturation studies where high target engagement is required.
- [1] BindingDB. BDBM50237460 / CHEMBL4074894. IC₅₀ = 19 nM for human glutaminyl cyclase. (accessed 2026-04-30). View Source
- [2] Schilling S et al. (2008) Glutaminyl cyclase inhibition attenuates pyroglutamate Aβ and Alzheimer's disease‑like pathology. Nature Medicine 14, 1106–1111. (SAR discussion). View Source
